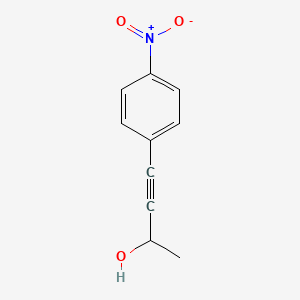

4-(4-Nitrophenyl)but-3-yn-2-ol

CAS No.:

Cat. No.: VC19960131

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO3 |

|---|---|

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 4-(4-nitrophenyl)but-3-yn-2-ol |

| Standard InChI | InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,1H3 |

| Standard InChI Key | FZZNSYWYYJXFKG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, reflects its structure: a propargyl alcohol derivative with a methyl group at position 2 and a 4-nitrophenyl group at position 4. The nitro group is coplanar with the benzene ring, enhancing conjugation and stability . The alkyne moiety (C≡C) and hydroxyl group (-OH) contribute to its reactivity in nucleophilic additions and hydrogen bonding.

Spectroscopic Identification

Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are summarized below:

Table 1: Spectroscopic Data for 4-(4-Nitrophenyl)but-3-yn-2-ol

| Technique | Data | Assignment |

|---|---|---|

| ¹H NMR | δ 8.17 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H) | Aromatic protons (nitrophenyl) |

| δ 2.33 (s, 1H), 1.64 (s, 6H) | Alkyne proton and methyl groups | |

| ¹³C NMR | δ 147.5, 132.8, 130.1, 123.9 (aromatic); 99.5, 80.8 (alkyne carbons) | Nitrophenyl and alkyne carbons |

| IR | 3284 cm⁻¹ (O-H stretch), 2231 cm⁻¹ (C≡C stretch), 1520 cm⁻¹ (NO₂) | Functional group vibrations |

The IR spectrum confirms the presence of hydroxyl (broad O-H stretch) and nitro groups (asymmetric NO₂ stretch) .

Synthesis and Production

Reductive Coupling Methods

A novel approach employs tetrakis(dimethylamino)ethylene (TDAE) as an organic reductant. In this method, 1-(3-chloroprop-1-ynyl)-4-nitrobenzene reacts with aromatic aldehydes under mild conditions, yielding 4-(4-nitrophenyl)but-3-yn-2-ol derivatives in 70–90% yields . Key advantages include:

-

Avoidance of transition metal catalysts.

-

Compatibility with diverse aldehydes (e.g., benzaldehyde, furfural).

Table 2: Optimization of TDAE-Mediated Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25°C | Maximizes selectivity |

| Solvent | Dichloromethane (DCM) | Enhances solubility |

| Reaction Time | 6–8 hours | Balances completion vs. side reactions |

Propargyl Alcohol Reductions

An alternative route uses pinacolborane (pinBH) and tributyl phosphine in DCM, achieving 91% yield for 4-(4-nitrophenyl)but-3-yn-2-ol. This method is notable for its scalability and minimal byproducts .

Chemical Reactivity and Functional Transformations

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine using sodium borohydride or catalytic hydrogenation, yielding 4-(4-aminophenyl)but-3-yn-2-ol. This product serves as a precursor for pharmaceuticals and agrochemicals .

Alkyne Reactivity

The triple bond participates in cycloadditions and Sonogashira couplings. For example, reaction with azides forms triazoles, valuable in click chemistry:

This reactivity is exploited in materials science for polymer functionalization .

Applications in Organic Synthesis

Enantioselective Michael Additions

The compound acts as a Michael acceptor in asymmetric catalysis. Using thiourea catalysts, enantiomeric excess (ee) values exceeding 90% are achieved, enabling access to chiral building blocks .

Supramolecular Assembly

Hydrogen bonding between hydroxyl groups facilitates the formation of hexameric clusters, as revealed by X-ray crystallography. These assemblies exhibit potential in crystal engineering and drug delivery .

Comparative Analysis with Structural Analogs

Table 3: Functional Comparison with Propargylic Alcohols

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| 4-(Thiophen-2-yl)but-3-yn-2-ol | Thiophene vs. nitrophenyl | Enhanced electrophilicity |

| 4-(Furan-2-yl)but-3-yn-2-ol | Furan substituent | Lower thermal stability |

| 2-Methyl-4-phenylbut-3-yn-2-ol | Phenyl vs. nitrophenyl | Reduced electron-withdrawing effects |

The nitro group’s electron-withdrawing nature increases electrophilicity at the alkyne, enabling faster reaction kinetics compared to phenyl analogs .

Research Gaps and Future Directions

-

Biological Activity: Limited data exist on antimicrobial or anticancer properties.

-

Mechanistic Studies: Detailed kinetic analyses of nitro group reductions are needed.

-

Industrial Scaling: Continuous-flow synthesis could improve safety and efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume